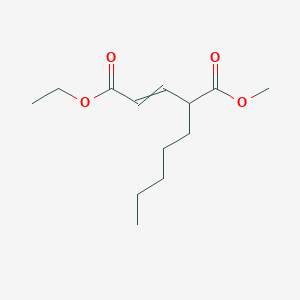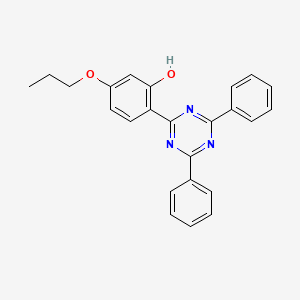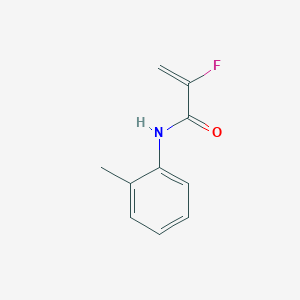
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate typically involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enylidene linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enylidene linkage can be reduced to form a saturated alkyl chain.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the enylidene linkage may produce a saturated alkyl chain.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs or bioactive compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to changes in their activity. The enylidene linkage and hydroxyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 5-methyl-2,4-dioxopyrimidine
- 1-(4-hydroxybut-2-enylidene)-2-oxopyrimidine
- 5-methyl-4-oxopyrimidine-2-olate
Uniqueness
What sets (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate apart is its unique combination of functional groups. The presence of the enylidene linkage and hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C9H10N2O3/c1-7-6-11(4-2-3-5-12)9(14)10-8(7)13/h2-4,6,12H,5H2,1H3/b3-2?,11-4+ |
Clave InChI |
WWAUXDSILNSHJY-KJLAGPBGSA-N |
SMILES isomérico |
CC1=C/[N+](=C\C=CCO)/C(=NC1=O)[O-] |
SMILES canónico |
CC1=C[N+](=CC=CCO)C(=NC1=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


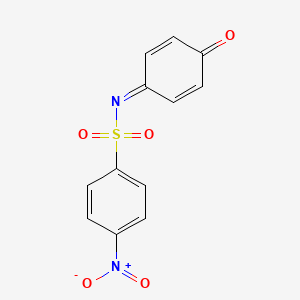
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
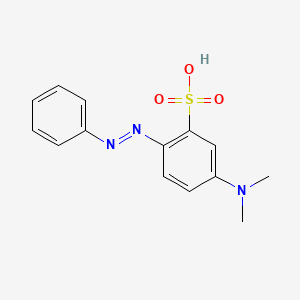
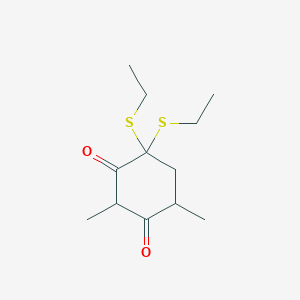


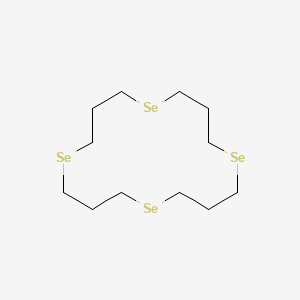

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
